molecular formula C12H8N2OS B169485 2-Phenylthieno[3,2-d]pyrimidin-4-ol CAS No. 18678-14-3

2-Phenylthieno[3,2-d]pyrimidin-4-ol

Cat. No.: B169485
CAS No.: 18678-14-3
M. Wt: 228.27 g/mol
InChI Key: IQFQFNJSTCCSSP-UHFFFAOYSA-N
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Description

2-Phenylthieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C12H8N2OS. It is known for its unique structure, which combines a thieno ring with a pyrimidine ring, and a phenyl group attached to the second position of the thieno ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthieno[3,2-d]pyrimidin-4-ol typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of a one-carbon source reagent such as formic acid or triethyl orthoformate. The reaction is carried out by heating the 3-amino-thiophene-2-carboxylate derivatives with formic acid, leading to the formation of the thieno[3,2-d]pyrimidin-4-one structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions. The process may be optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Phenylthieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Phenylthieno[3,2-d]pyrimidin-4-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenylthieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4-ol: Lacks the phenyl group at the second position.

    2-Phenylthieno[2,3-d]pyrimidin-4-ol: Differs in the position of the thieno ring attachment to the pyrimidine ring.

Uniqueness

2-Phenylthieno[3,2-d]pyrimidin-4-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and material science .

Properties

IUPAC Name

2-phenyl-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-12-10-9(6-7-16-10)13-11(14-12)8-4-2-1-3-5-8/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFQFNJSTCCSSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=O)N2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363324
Record name 2-Phenylthieno[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18678-14-3
Record name 2-Phenylthieno[3,2-d]pyrimidin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18678-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Phenylthieno[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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